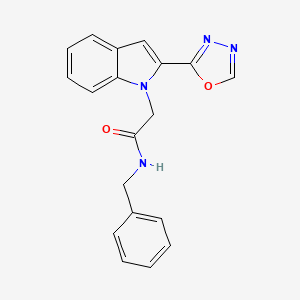

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide

Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is a heterocyclic compound that features both an oxadiazole and an indole moiety. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-benzyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18(20-11-14-6-2-1-3-7-14)12-23-16-9-5-4-8-15(16)10-17(23)19-22-21-13-25-19/h1-10,13H,11-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZDDUZGUYZPAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:

Cyclization: Benzophenone hydrazide undergoes cyclization to form the oxadiazole ring.

Nucleophilic Alkylation: The oxadiazole intermediate is then subjected to nucleophilic alkylation to introduce the indole moiety.

Final Coupling: The indole-oxadiazole intermediate is coupled with benzylacetamide under appropriate reaction conditions to yield the final compound

Chemical Reactions Analysis

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides

Scientific Research Applications

Structural Overview

The molecular formula for 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is . Its structure includes an oxadiazole ring and an indole moiety, which are critical for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent . The unique combination of functional groups allows it to interact with bacterial and fungal targets effectively. Research indicates that derivatives with similar structural motifs exhibit significant antimicrobial activity against various pathogens, suggesting that 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide could be developed into a therapeutic agent for treating infections.

Anticancer Properties

The compound has shown promise as an anticancer agent . In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of specific enzymes or receptors associated with cancer progression. For instance, compounds with similar oxadiazole and indole structures have been reported to exhibit low micromolar IC50 values against these cancer cell lines .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide have shown inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients . This suggests potential applications in developing treatments aimed at enhancing cognitive function.

Materials Science Applications

The unique electronic properties of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide make it suitable for materials science applications . Its ability to form stable complexes can be exploited in developing novel materials with specific electronic or optical properties. Such materials could be used in organic light-emitting diodes (OLEDs) or photovoltaic devices due to their favorable charge transport characteristics .

Organic Synthesis Applications

In organic synthesis , this compound serves as a valuable building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, facilitating the development of new synthetic methodologies. Researchers have utilized similar compounds to create libraries of new chemical entities that may possess desirable biological activities .

Study 1: Anticancer Efficacy

A study evaluating various oxadiazole derivatives found that those structurally similar to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated IC50 values in the low micromolar range for breast and lung cancer cells .

Study 2: Neuroprotective Properties

Research investigating the inhibition of AChE by oxadiazole derivatives demonstrated that compounds with similar structures effectively inhibited enzyme activity at low concentrations (IC50 < 1 µM). This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation.

Protein Interaction: It interacts with proteins involved in cell signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is unique due to its dual oxadiazole and indole moieties, which confer a broad spectrum of biological activities. Similar compounds include:

1,3,4-oxadiazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

Indole derivatives: Indole-based compounds are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

By combining the oxadiazole and indole moieties, 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide offers a unique scaffold for the development of new therapeutic agents with enhanced biological activities.

Biological Activity

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of an oxadiazole ring and an indole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide can be described as follows:

- Molecular Formula : C_{22}H_{22}N_{6}O

- Key Functional Groups :

- Oxadiazole ring

- Indole moiety

- Benzylacetamide

This combination of functional groups is believed to enhance its biological activity compared to simpler derivatives.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and indole moieties exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives similar to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide demonstrated effective larvicidal activities against mosquito larvae at concentrations as low as 5 mg/L . The lethal rate reached up to 100% at this concentration, indicating high potency.

| Compound | Larvicidal Activity (%) at 5 mg/L |

|---|---|

| 12g | 100 |

| 12f | 70.6 |

| 12h | 100 |

Additionally, the compound has shown fungicidal activities against Pyricularia oryzae, with effective concentrations (EC50) lower than those of standard antifungal agents .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. The presence of the indole moiety is particularly significant as many indole derivatives have been reported to possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.

In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines effectively. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds like 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

While the exact mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide remains to be fully elucidated, it is proposed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes. The oxadiazole ring and indole moiety likely contribute to binding affinity and specificity towards these targets.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Benzamide Derivatives : A series of benzamides substituted with oxadiazoles showed promising insecticidal and fungicidal activities. One compound exhibited a significant inhibition rate against various fungi at concentrations lower than traditional antifungals .

- Toxicity Assessment : The toxicity profile was evaluated using zebrafish embryos, indicating that while some derivatives were highly effective against pests and pathogens, they also posed risks to non-target organisms at certain concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole derivatives and oxadiazole precursors. A common approach includes coupling 1H-indole-1-ylacetic acid with 1,3,4-oxadiazol-2-amine derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in anhydrous DMF . Key parameters include:

- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

- Data Contradictions : Yields vary (45–70%) depending on the substitution pattern of the indole ring; electron-withdrawing groups on indole reduce reactivity .

Q. How is structural characterization of this compound performed, and what spectral signatures distinguish its key functional groups?

- Methodological Answer :

- 1H NMR : Indole protons (δ 7.2–7.8 ppm, multiplet), oxadiazole-linked CH₂ (δ 4.5–5.0 ppm), and benzyl protons (δ 3.8–4.2 ppm) .

- FT-IR : Amide C=O stretch (~1650 cm⁻¹), oxadiazole C=N (~1600 cm⁻¹), and indole N-H (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 364 [M+H]+) confirm molecular weight .

Q. What in vitro assays are recommended for initial biological screening, and how are false positives mitigated?

- Methodological Answer :

- Anticancer Activity : MTT assay (IC₅₀ determination in cancer cell lines like MCF-7 or A549) with doxorubicin as a positive control .

- Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli), validated by agar disk diffusion to rule out solvent interference .

- False-Positive Mitigation : Include vehicle-only controls and confirm hits via orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like COX-2 or EGFR. Prioritize poses with ΔG ≤ -8 kcal/mol and validate via MD simulations (100 ns) to assess stability .

- Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions (pH, ionic strength). Replicate experiments under standardized buffers (e.g., PBS, pH 7.4) .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising bioactivity?

- Methodological Answer :

- Lipinski’s Rule Compliance : Introduce polar groups (e.g., -OH, -SO₂NH₂) at the benzyl position to improve solubility (>50 µg/mL in PBS) while monitoring logP (<5) .

- Metabolic Stability : Microsomal assays (human liver microsomes, NADPH cofactor) identify vulnerable sites (e.g., oxadiazole ring). Fluorine substitution at indole C-5 reduces CYP3A4-mediated degradation .

Q. How do substituents on the oxadiazole and indole rings influence structure-activity relationships (SAR) in anticancer assays?

- Methodological Answer :

- Oxadiazole Modifications : Methyl substitution at C-5 enhances DNA intercalation (ΔTm = +4°C in ethidium bromide displacement assays) but reduces solubility .

- Indole Substitutions : 5-Fluoroindole derivatives show 3× higher EGFR inhibition (IC₅₀ = 1.2 µM) vs. unsubstituted analogs, attributed to enhanced hydrophobic interactions .

- Data Table :

| Substituent | Target (IC₅₀, µM) | logP | Solubility (µg/mL) |

|---|---|---|---|

| H (parent) | 4.5 (EGFR) | 3.8 | 28 |

| 5-F | 1.2 (EGFR) | 4.1 | 18 |

| 5-OCH₃ | 6.7 (COX-2) | 3.5 | 45 |

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

- Methodological Answer :

- HPLC-DAD/MS : Quantify impurities (>0.1%) using a C18 column (ACN/water + 0.1% TFA). Match UV spectra (λ = 254 nm) and MS fragmentation to synthetic intermediates .

- qNMR : Integrate residual solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) and use ERETIC2 calibration for absolute quantification .

Key Methodological Takeaways

- Synthesis : Prioritize EDCI/HOBt coupling in DMF at 0–5°C for optimal yields .

- SAR : Fluorine at indole C-5 improves target affinity but requires solubility enhancers (e.g., PEGylation) .

- Data Validation : Combine docking, MD simulations, and orthogonal assays to address mechanistic contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.